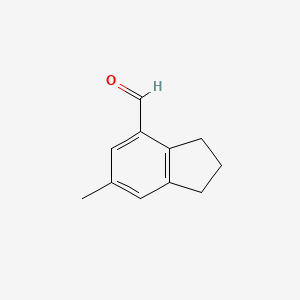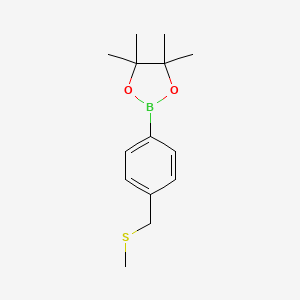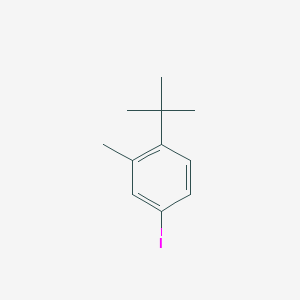
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound with the molecular formula C11H21NO2S. This compound is notable for its unique structure, which includes a tetrahydropyridine ring substituted with a tert-butyl ester and a sulfanylmethyl group. It is used in various chemical and biological research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with various molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active tetrahydropyridine moiety, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(sulfanylmethyl)-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a tetrahydropyridine ring.
Tert-butyl 4-(sulfanylmethyl)-1-azepane-1-carboxylate: Contains an azepane ring.
Uniqueness
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its tetrahydropyridine ring, which imparts different reactivity and biological activity compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO2S |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
tert-butyl 4-(sulfanylmethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h4,15H,5-8H2,1-3H3 |
Clé InChI |
KCOUVRAEHNQIOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



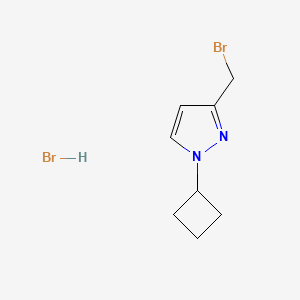
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
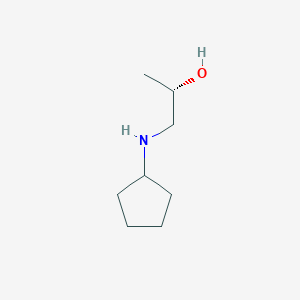

![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
